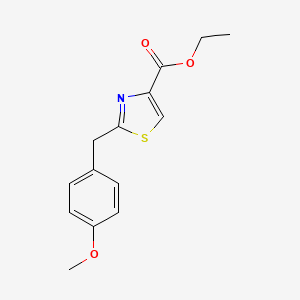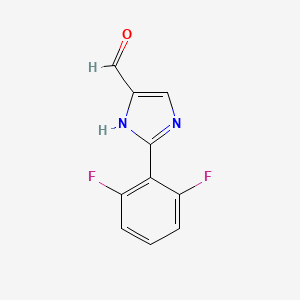
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound features a thiazole ring substituted with an ethyl ester group at the 4-position and a 4-methoxybenzyl group at the 2-position.
Métodos De Preparación
The synthesis of Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate typically involves the following steps:
Análisis De Reacciones Químicas
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the electron-rich nature of the thiazole ring, which allows it to form stable complexes with metal ions and other biomolecules . The compound’s biological activity is also attributed to its ability to disrupt cell membranes and interfere with cellular processes .
Comparación Con Compuestos Similares
Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-(4-Methylphenyl)thiazole-4-carboxylate: This compound has a similar structure but with a methyl group instead of a methoxy group, resulting in different biological activities.
Ethyl 2-(2-Thienyl)thiazole-4-carboxylate: This derivative contains a thienyl group, which imparts unique electronic properties and biological activities.
Ethyl 4-Methyl-2-(4-Nitrophenyl)thiazole-5-carboxylate: The presence of a nitro group in this compound enhances its reactivity and potential as an antimicrobial agent.
This compound stands out due to its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H15NO3S |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
ethyl 2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-14(16)12-9-19-13(15-12)8-10-4-6-11(17-2)7-5-10/h4-7,9H,3,8H2,1-2H3 |
Clave InChI |
GOKOFEGSCVUTER-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)

![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)




![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)


